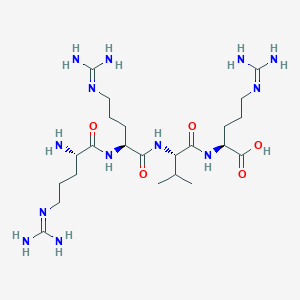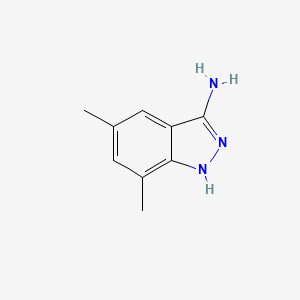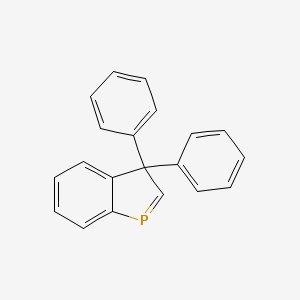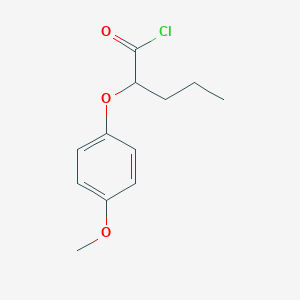![molecular formula C17H14BrNO B14202196 Oxazole, 2-[1,1'-biphenyl]-4-yl-4-(bromomethyl)-5-methyl- CAS No. 832076-82-1](/img/structure/B14202196.png)
Oxazole, 2-[1,1'-biphenyl]-4-yl-4-(bromomethyl)-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazole, 2-[1,1’-biphenyl]-4-yl-4-(bromomethyl)-5-methyl- is a heterocyclic aromatic organic compound. It features a five-membered ring containing one oxygen and one nitrogen atom. This compound is part of the broader class of oxazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives, including 2-[1,1’-biphenyl]-4-yl-4-(bromomethyl)-5-methyl-, can be achieved through several methods. One common approach is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes . Additionally, the Van Leusen reaction, which employs tosylmethylisocyanides (TosMICs) and aldehydes, is widely used for the preparation of oxazole-based compounds .
Industrial Production Methods
Industrial production of oxazole derivatives often involves the use of robust and scalable synthetic routes. The Van Leusen reaction, due to its efficiency and versatility, is particularly favored in industrial settings . This method allows for the preparation of a wide range of oxazole derivatives under relatively mild conditions, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxazole, 2-[1,1’-biphenyl]-4-yl-4-(bromomethyl)-5-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Cycloaddition Reactions: Oxazoles can undergo Diels-Alder reactions with electrophilic alkenes, forming pyridine derivatives.
Electrophilic Aromatic Substitution: Electrophilic substitution typically occurs at the C5 position of the oxazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Cycloaddition: Reactions typically involve dienophiles and are conducted under thermal or catalytic conditions.
Electrophilic Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products
Substituted Oxazoles: Resulting from nucleophilic substitution reactions.
Pyridine Derivatives: Formed through cycloaddition reactions.
Aplicaciones Científicas De Investigación
Oxazole, 2-[1,1’-biphenyl]-4-yl-4-(bromomethyl)-5-methyl- has numerous applications in scientific research:
Medicinal Chemistry: Oxazole derivatives are explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents.
Materials Science: These compounds are used in the development of organic semiconductors and light-emitting diodes.
Biological Research: Oxazole derivatives are studied for their interactions with various biological targets, including enzymes and receptors.
Mecanismo De Acción
The mechanism of action of oxazole derivatives involves their interaction with specific molecular targets. For instance, some oxazole compounds act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity . Others may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Thiazoles: Similar to oxazoles but contain a sulfur atom instead of oxygen.
Imidazoles: Contain two nitrogen atoms in the five-membered ring.
Uniqueness
Oxazole, 2-[1,1’-biphenyl]-4-yl-4-(bromomethyl)-5-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromomethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Propiedades
Número CAS |
832076-82-1 |
|---|---|
Fórmula molecular |
C17H14BrNO |
Peso molecular |
328.2 g/mol |
Nombre IUPAC |
4-(bromomethyl)-5-methyl-2-(4-phenylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C17H14BrNO/c1-12-16(11-18)19-17(20-12)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Clave InChI |
VIDNSCZDSOXOND-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(O1)C2=CC=C(C=C2)C3=CC=CC=C3)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14202116.png)


![1,1'-[2,4-Dihydroxy-6-(3-methylbutoxy)-1,3-phenylene]di(ethan-1-one)](/img/structure/B14202128.png)
![6-(4-Fluorophenyl)-4-[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14202135.png)
![3-Methoxy-2-[1-(4-methoxyphenyl)-3-oxobutyl]benzoic acid](/img/structure/B14202139.png)
![{4-[(3-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14202145.png)
![(3S)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one](/img/structure/B14202149.png)


![5-Methyl-2-[(1S)-1-phenylethyl]imidazo[1,5-a]pyridine-3(2H)-thione](/img/structure/B14202178.png)
![3-[(E)-(2-methylpropylidene)amino]-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide](/img/structure/B14202182.png)


